

# C188: A Comprehensive Technical Guide to a Potent STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | C188     |           |
| Cat. No.:            | B1668180 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. **C188**, and its more potent derivative **C188**-9 (also known as TTI-101), are small molecule inhibitors that directly target the STAT3 protein, disrupting its function and downstream signaling. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **C188**. Detailed experimental protocols for key biological assays and a comprehensive summary of its preclinical activity are also presented to facilitate further research and development of this promising anti-cancer agent.

## **Chemical Structure and Properties**

**C188**-9 is a binaphthol-sulfonamide derivative with the chemical formula C27H21NO5S and a molecular weight of 471.52 g/mol .[1][2]

Table 1: Chemical Identifiers for C188-9



| Identifier        | Value                                                                                  |
|-------------------|----------------------------------------------------------------------------------------|
| IUPAC Name        | N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-<br>methoxy-benzenesulfonamide[2]        |
| CAS Number        | 432001-19-9[1][2]                                                                      |
| Molecular Formula | C27H21NO5S[1][2]                                                                       |
| Molecular Weight  | 471.52[1][2]                                                                           |
| SMILES            | OC1=C(C2=C(O)C(C=CC=C3)=C3C(NS(C4=C<br>C=C(OC)C=C4)<br>(=O)=O)=C2)C(C=CC=C5)=C5C=C1[2] |
| InChI Key         | QDCJDYWGYVPBDO-UHFFFAOYSA-N[2]                                                         |

Physicochemical Properties:

C188-9 is a yellow solid. Its solubility has been reported in various solvents.

Table 2: Solubility of C188-9

| Solvent                 | Solubility             |
|-------------------------|------------------------|
| DMSO                    | ≥ 62 mg/mL (131.49 mM) |
| DMF                     | 10 mg/mL               |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2]          |

# Pharmacological Properties and Mechanism of Action

**C188**-9 is a potent and selective inhibitor of STAT3.[1][2] It exerts its effects by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization.

## **Mechanism of Action**







The primary mechanism of action of **C188**-9 involves the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue. This phosphorylation event is a critical step in the activation of STAT3, which is typically mediated by upstream kinases such as Janus kinases (JAKs) and Src family kinases. By binding to the phosphotyrosyl peptide binding site within the STAT3 SH2 domain, **C188**-9 prevents the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby inhibiting its phosphorylation.

Inhibition of STAT3 phosphorylation prevents the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately leading to the downregulation of STAT3 target gene expression. These target genes are involved in a wide range of cellular processes critical for tumor progression, including proliferation, survival, angiogenesis, and immune evasion. **C188**-9 has been shown to be selective for STAT3 over other STAT family members, such as STAT1, although some effects on STAT1-regulated genes have been observed at higher concentrations. Importantly, **C188**-9 does not inhibit the activity of upstream kinases like JAKs or Src.





STAT3 Signaling Pathway and Inhibition by C188-9

Click to download full resolution via product page

Caption: C188-9 inhibits the STAT3 signaling pathway.



## **Preclinical Efficacy**

**C188**-9 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.

Table 3: In Vitro Activity of C188-9 in Cancer Cell Lines

| Cell Line           | Cancer Type                                 | Assay                | IC50 / EC50 | Reference |
|---------------------|---------------------------------------------|----------------------|-------------|-----------|
| MDA-MB-468          | Breast Cancer                               | Apoptosis            | 0.73 μΜ     | [3]       |
| MDA-MB-231          | Breast Cancer                               | Apoptosis            | 3.96 μM     | [3]       |
| MDA-MB-435          | Breast Cancer                               | Apoptosis            | 7.01 μM     | [3]       |
| AML cell lines      | Acute Myeloid<br>Leukemia                   | STAT3 Activation     | 4-7 μΜ      | [2]       |
| Primary AML samples | Acute Myeloid<br>Leukemia                   | STAT3 Activation     | 8-18 μΜ     | [2]       |
| Primary AML samples | Acute Myeloid<br>Leukemia                   | Apoptosis            | 6-50 μΜ     | [2]       |
| HepG2               | Hepatoma                                    | Viability            | 10.19 μΜ    | [2]       |
| Huh7                | Hepatoma                                    | Viability            | 11.27 μΜ    | [2]       |
| PLC/PRF/5           | Hepatoma                                    | Viability            | 11.83 μΜ    | [2]       |
| UM-SCC-17B          | Head and Neck<br>Squamous Cell<br>Carcinoma | pSTAT3<br>Inhibition | 10.6 μΜ     |           |

In vivo, **C188**-9 has shown good oral bioavailability and tumor concentration. Administration of **C188**-9 has been shown to inhibit tumor growth in xenograft models of head and neck squamous cell carcinoma and has demonstrated efficacy in models of cancer cachexia by preserving muscle mass.[2]

Table 4: Pharmacokinetic and In Vivo Formulation of C188-9



| Parameter                | Value                                            |
|--------------------------|--------------------------------------------------|
| Binding Affinity (Kd)    | 4.7 nM                                           |
| Inhibitory Constant (Ki) | 136 nM (for binding to STAT3 SH2 domain)         |
| In Vivo Formulation      | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |

# Experimental Protocols Western Blot for Phospho-STAT3 (Tyr705)

This protocol describes the detection of phosphorylated STAT3 in cell lysates following treatment with **C188**-9.

#### Materials:

- C188-9
- Cancer cell line of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate



· Imaging system

#### Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of C188-9 for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Separate proteins by electrophoresis.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.



#### Western Blot Workflow for pSTAT3 Detection



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [C188: A Comprehensive Technical Guide to a Potent STAT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668180#c188-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com